![molecular formula C13H20N2O4S B2793190 (3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797304-50-7](/img/structure/B2793190.png)
(3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound has been synthesized and characterized using spectroscopy and single crystal X-ray diffraction. The structure determination is crucial for understanding the compound’s chemical behavior and potential interactions with biological targets .
Computational Chemistry
Density Functional Theory (DFT) calculations have been employed to predict the optimized structure of the molecule. This computational approach aids in predicting reactivity and stability, which is essential for designing new drugs or materials .
Drug Design
Derivatives of this compound have been explored as potent BRD4 inhibitors with anti-cancer activity, particularly against breast cancer. The design and synthesis of these derivatives are a significant step in the development of new therapeutic agents .
Anti-Cancer Activity
Specific derivatives have shown to inhibit cell proliferation, induce DNA damage, and arrest the cell cycle in cancer cells. These activities suggest the compound’s potential as a lead in anti-cancer drug development .
Molecular Mimicry
One derivative, in particular, has been found to mimic the PARP1 substrate, indicating a dual inhibitory effect on both BRD4 and PARP1. This dual action could be leveraged to design drugs with multiple therapeutic targets .
Gene Expression Modulation
The compound has been observed to modulate the expression of genes like c-MYC and γ-H2AX. This modulation is crucial for understanding the compound’s role in gene regulation and its potential therapeutic applications .
Cell Migration and Colony Formation
Research indicates that the compound can inhibit cell migration and colony formation, which are important factors in cancer metastasis. This suggests its use in preventing the spread of cancer .
Chemotherapy Resistance
The compound’s derivatives could provide alternatives to traditional chemotherapy agents, addressing the issue of drug resistance. This is particularly relevant for advanced patients with systemic recurrence or metastasis .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-8(2)7-20(17,18)11-5-15(6-11)13(16)12-9(3)14-19-10(12)4/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUQMMWTIHXQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.